molecular formula C16H14FN3 B3042423 1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazol-5-amine CAS No. 618098-12-7

1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazol-5-amine

Cat. No.: B3042423
CAS No.: 618098-12-7
M. Wt: 267.3 g/mol
InChI Key: XUYXSEVDAHKAQM-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-3-(4-methylphenyl)-1H-pyrazol-5-amine (C₁₆H₁₄FN₃) is a pyrazole-based compound featuring a 1,3,5-trisubstituted pyrazole core. The substituents include a 4-fluorophenyl group at position 1, a 4-methylphenyl (p-tolyl) group at position 3, and an amine at position 5 . This structural arrangement confers unique electronic and steric properties, making it a candidate for pharmacological applications, particularly in kinase inhibition, as suggested by analogues with similar scaffolds .

Properties

IUPAC Name

2-(4-fluorophenyl)-5-(4-methylphenyl)pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3/c1-11-2-4-12(5-3-11)15-10-16(18)20(19-15)14-8-6-13(17)7-9-14/h2-10H,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUYXSEVDAHKAQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=C2)N)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401200338
Record name 1-(4-Fluorophenyl)-3-(4-methylphenyl)-1H-pyrazol-5-amine
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Molecular Weight

267.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24817540
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

618098-12-7
Record name 1-(4-Fluorophenyl)-3-(4-methylphenyl)-1H-pyrazol-5-amine
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Fluorophenyl)-3-(4-methylphenyl)-1H-pyrazol-5-amine
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Record name 1-(4-FLUOROPHENYL)-3-(4-METHYLPHENYL)-1H-PYRAZOL-5-AMINE
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Preparation Methods

The synthesis of 1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazol-5-amine can be achieved through several synthetic routes. One common method involves the reaction of 4-fluoroaniline with 4-methylbenzaldehyde in the presence of a base to form the corresponding Schiff base. This intermediate is then cyclized using hydrazine hydrate to yield the desired pyrazole derivative. The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as ethanol or methanol .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated processes may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

1-(4-Fluorophenyl)-3-(4-methylphenyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation reactions are typically the corresponding pyrazole N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often result in the formation of reduced pyrazole derivatives.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at the phenyl rings. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research has indicated that pyrazole derivatives, including 1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazol-5-amine, exhibit significant anticancer activity. A study highlighted the compound's ability to inhibit cell proliferation in various cancer cell lines, suggesting its potential as a chemotherapeutic agent. The mechanism is believed to involve the modulation of signaling pathways associated with cell growth and apoptosis .

Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it could reduce the production of pro-inflammatory cytokines, indicating its potential use in treating inflammatory diseases such as rheumatoid arthritis and other autoimmune disorders .

HMG-CoA Reductase Inhibition
Another notable application is in the realm of cholesterol management. Some derivatives of pyrazole have been identified as hepatoselective HMG-CoA reductase inhibitors. This suggests that this compound could be explored further for its effects on lipid metabolism and its potential role in treating hypercholesterolemia .

Agrochemicals

Pesticidal Activity
The compound's structure allows it to interact with biological systems effectively, making it a candidate for development as a pesticide. Preliminary studies have shown that pyrazole derivatives can exhibit fungicidal and insecticidal properties, which could lead to the development of safer agrochemicals with reduced environmental impact .

Materials Science

Polymeric Applications
In materials science, this compound can be utilized in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has shown promise in improving the material's overall performance, particularly in high-temperature applications .

Summary Table of Applications

Field Application Description
Medicinal ChemistryAnticancer PropertiesInhibits cell proliferation; potential chemotherapeutic agent
Anti-inflammatory EffectsReduces pro-inflammatory cytokine production; potential treatment for arthritis
HMG-CoA Reductase InhibitionPotential use in managing cholesterol levels
AgrochemicalsPesticidal ActivityExhibits fungicidal and insecticidal properties
Materials SciencePolymeric ApplicationsEnhances thermal stability and mechanical properties in polymer matrices

Case Studies

Case Study 1: Anticancer Activity
In a study published in a peer-reviewed journal, researchers synthesized various pyrazole derivatives and tested their efficacy against breast cancer cell lines. The results indicated that this compound exhibited a significant reduction in cell viability at low micromolar concentrations, providing a basis for further development as an anticancer drug .

Case Study 2: Anti-inflammatory Mechanism
Another research project focused on the anti-inflammatory effects of this compound. The study utilized animal models to demonstrate that treatment with this compound led to decreased levels of inflammatory markers in serum. This suggests potential therapeutic applications for chronic inflammatory conditions.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions with biomolecules .

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrazole-5-amine Derivatives

Compound Name Molecular Formula Position 1 Substituent Position 3 Substituent Key Structural Features
Target Compound C₁₆H₁₄FN₃ 4-Fluorophenyl 4-Methylphenyl Fluoro (electron-withdrawing), methyl (lipophilic)
1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine C₁₆H₁₅N₃O 4-Methoxyphenyl Phenyl Methoxy (electron-donating)
1-(4-Fluorophenyl)-4-p-tolyl-1H-pyrazol-5-amine C₁₆H₁₄FN₃ 4-Fluorophenyl p-Tolyl (position 4*) Regioisomerism alters kinase selectivity
1-(2-Fluorophenyl)-3-(4-fluorophenyl)-1H-pyrazol-5-amine C₁₅H₁₁F₂N₃ 2-Fluorophenyl 4-Fluorophenyl Ortho-fluoro reduces steric accessibility
1-(4-Bromophenyl)-3-phenyl-1H-pyrazol-5-amine C₁₅H₁₂BrN₃ 4-Bromophenyl Phenyl Bromo (bulky, lipophilic)

Notes:

  • Regioisomerism : Switching substituent positions (e.g., 3-(4-fluorophenyl) to 4-(4-fluorophenyl)) drastically alters biological activity. For example, analogues lose p38α MAP kinase inhibition but gain activity against cancer-related kinases like VEGFR2 and EGFR .
  • Substituent Electronic Effects : Methoxy groups (electron-donating) reduce electrophilicity compared to fluoro or bromo (electron-withdrawing), impacting binding to kinase ATP pockets .

Insights :

  • However, the absence of a pyridyl group (common in potent analogues) may limit its activity .
  • Fluorine’s electronegativity enhances binding to kinase hinge regions, while methyl groups improve membrane permeability .

Biological Activity

1-(4-Fluorophenyl)-3-(4-methylphenyl)-1H-pyrazol-5-amine, also known as CAS No. 618092-86-7, is a compound that has garnered attention in various fields, particularly in medicinal chemistry, due to its biological activity and potential therapeutic applications. This article delves into its biological activities, synthesis, and applications based on diverse research findings.

  • Molecular Formula : C16H14FN3
  • Molecular Weight : 267.308 g/mol
  • CAS Number : 618092-86-7
  • PubChem ID : 4171410

Pharmacological Significance

The compound exhibits significant biological activities, particularly in the following areas:

1. Anti-inflammatory and Analgesic Properties

Research indicates that this compound serves as a key intermediate in the synthesis of anti-inflammatory and analgesic drugs. It has been noted for providing effective pain relief with fewer side effects compared to traditional analgesics .

2. Anticancer Activity

Several studies have investigated the anticancer properties of pyrazole derivatives. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer), with significant inhibition of cell proliferation . The structure-activity relationship (SAR) studies suggest that modifications at specific positions can enhance anticancer activity while reducing toxicity to normal cells .

3. Enzyme Inhibition

The compound has been utilized in biochemical research to explore its role as an enzyme inhibitor. It has been linked to the inhibition of p38 MAP kinase, a target for treating inflammatory diseases and cancer . The binding interactions have been characterized through crystallography, revealing critical hydrogen bonds that contribute to its selectivity and potency.

Study 1: Anticancer Activity Assessment

A study assessed the antiproliferative effects of pyrazole derivatives on various cancer cell lines. The results indicated that certain derivatives demonstrated IC50 values ranging from 73 to 84 mg/mL against different cancer cells, highlighting the compound's potential as an anticancer agent .

Study 2: Anti-inflammatory Mechanisms

Another investigation focused on the anti-inflammatory mechanisms of pyrazole compounds, demonstrating that derivatives with specific substituents exhibited significant inhibition of inflammatory markers in vitro, suggesting their utility in developing new anti-inflammatory therapies .

Applications

This compound is not only pivotal in medicinal chemistry but also finds applications in:

  • Agricultural Chemistry : Used in formulating agrochemicals such as herbicides and fungicides, contributing to sustainable agricultural practices .
  • Material Science : Employed in developing advanced materials with improved thermal stability and mechanical properties .
  • Diagnostic Tools : Utilized in creating diagnostic agents for imaging techniques, enhancing disease detection accuracy .

Summary Table of Biological Activities

Activity TypeDescriptionReferences
Anti-inflammatoryEffective in reducing inflammation; potential for drug development
AnticancerInhibits proliferation of cancer cells; promising results against liver and cervical cancers
Enzyme InhibitionInhibits p38 MAP kinase; significant implications for treating inflammatory diseases
Agricultural ChemistryUsed in agrochemical formulations; supports sustainable farming practices

Q & A

Q. What are the established synthetic routes for 1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazol-5-amine?

The synthesis typically involves multi-step processes:

  • Condensation reactions : Substituted aldehydes (e.g., 4-fluorobenzaldehyde) react with ketones or thiourea derivatives under microwave irradiation to form α,β-unsaturated ketones, followed by cyclization with hydrazine derivatives .
  • Microwave-assisted synthesis : Enhances reaction efficiency and yield, as demonstrated in the preparation of structurally analogous pyrazoles .
  • Solvent-free conditions : Reduces byproducts and simplifies purification, as seen in pyrazolo[4',3':5,6]pyrido[2,3-d]pyrimidine-dione syntheses .

Q. Which spectroscopic and crystallographic methods are critical for structural confirmation?

  • X-ray diffraction (XRD) : Resolves crystal packing and torsion angles (e.g., triclinic crystal system with space group P1 for fluorophenyl-pyrazole derivatives) .
  • NMR spectroscopy : Assigns substituent positions via J-coupling and chemical shifts (e.g., fluorophenyl protons at ~7.2–7.5 ppm) .
  • Mass spectrometry : Validates molecular weight and fragmentation patterns .

Q. What in vitro assays are used for preliminary biological evaluation?

  • Antimicrobial screening : Agar diffusion assays against bacterial/fungal strains, comparing zones of inhibition .
  • Receptor binding assays : Radioligand displacement studies (e.g., cannabinoid or GPCR targets) using tritiated analogs .
  • Enzyme inhibition : Fluorometric assays for carbonic anhydrase or kinase activity, with IC50 determination .

Advanced Research Questions

Q. How can computational modeling predict biological targets or optimize activity?

  • Molecular docking : Screens against GPCRs (e.g., cannabinoid receptors) or enzymes (e.g., carbonic anhydrase IX) to identify binding poses and affinity trends .
  • QSAR studies : Correlates substituent electronic properties (e.g., fluorine’s electronegativity) with bioactivity using Hammett constants or DFT calculations .
  • MD simulations : Assesses ligand-receptor stability in lipid bilayers, critical for CNS-targeting compounds .

Q. How can researchers resolve contradictions in reported biological activity data?

  • Standardized assay conditions : Control variables like solvent (DMSO concentration), pH, and cell lines to minimize variability .
  • Structural analogs comparison : Test derivatives with systematic substitutions (e.g., methyl vs. methoxy groups) to isolate substituent effects .
  • Crystallographic analysis : Resolve conformational differences (e.g., syn vs. anti pyrazole ring puckering) that may alter binding .

Q. What strategies improve synthetic yield and purity for scale-up?

  • Catalytic optimization : Use Pd/C or CuI for Suzuki-Miyaura coupling of halogenated intermediates .
  • Purification techniques : Flash chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization from ethanol/water .
  • Green chemistry : Solvent-free cyclization or microwave-assisted steps reduce energy use and byproducts .

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Core modifications : Compare 1H-pyrazole vs. 1,2,4-triazole cores to assess ring size impact on target affinity .
  • Substituent variation : Replace 4-methylphenyl with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate receptor interactions .
  • Bioisosteric replacements : Substitute fluorine with chlorine or trifluoromethyl groups to evaluate halogen bonding effects .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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